molecular formula C19H23N2O+ B15044490 6-Methyl-2-(2-oxo-2-phenylethyl)-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium

6-Methyl-2-(2-oxo-2-phenylethyl)-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium

Cat. No.: B15044490
M. Wt: 295.4 g/mol
InChI Key: IYBOXMNTEWDYAL-UHFFFAOYSA-N
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Description

6-METHYL-2-(2-OXO-2-PHENYLETHYL)-1-PROPYL-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound is notable for its unique structure, which includes a pyrrolo[1,2-a]pyrazine core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-2-(2-OXO-2-PHENYLETHYL)-1-PROPYL-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM typically involves multicomponent reactions. One common method is the reaction of phenylglyoxal hydrate with 1,3-dimethylbarbituric acid and 4-hydroxy-6-methyl-2H-pyran-2-one. This reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure maximum productivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-2-(2-OXO-2-PHENYLETHYL)-1-PROPYL-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace certain functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like hydroxylamine or hydrazine in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of oximes or hydrazones.

Scientific Research Applications

6-METHYL-2-(2-OXO-2-PHENYLETHYL)-1-PROPYL-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-METHYL-2-(2-OXO-2-PHENYLETHYL)-1-PROPYL-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium chloride
  • 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

6-METHYL-2-(2-OXO-2-PHENYLETHYL)-1-PROPYL-3H,4H-PYRROLO[1,2-A]PYRAZIN-2-IUM is unique due to its pyrrolo[1,2-a]pyrazine core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and makes it a valuable subject of study in various research fields.

Properties

Molecular Formula

C19H23N2O+

Molecular Weight

295.4 g/mol

IUPAC Name

2-(6-methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium-2-yl)-1-phenylethanone

InChI

InChI=1S/C19H23N2O/c1-3-7-17-18-11-10-15(2)21(18)13-12-20(17)14-19(22)16-8-5-4-6-9-16/h4-6,8-11H,3,7,12-14H2,1-2H3/q+1

InChI Key

IYBOXMNTEWDYAL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=[N+](CCN2C1=CC=C2C)CC(=O)C3=CC=CC=C3

Origin of Product

United States

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